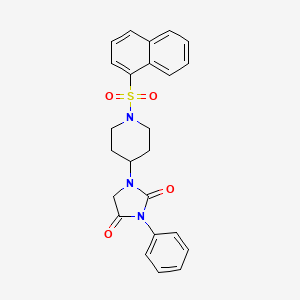

1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-(1-naphthalen-1-ylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c28-23-17-26(24(29)27(23)20-9-2-1-3-10-20)19-13-15-25(16-14-19)32(30,31)22-12-6-8-18-7-4-5-11-21(18)22/h1-12,19H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDPOLNNNMEGJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Attachment of the Naphthalene Sulfonyl Group: This step involves the reaction of the piperidine derivative with naphthalene sulfonyl chloride under basic conditions.

Formation of the Imidazolidine-2,4-dione Moiety: This can be achieved through cyclization reactions involving appropriate diamine precursors and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced sulfonyl derivatives.

Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The naphthalene sulfonyl group in the main compound is strongly electron-withdrawing, which may enhance hydrogen bonding with target proteins compared to electron-donating groups like the 7-methoxybenzofuran in .

- In contrast, polar groups like oxadiazole in or thiophene in may reduce logP values.

- Molecular Weight : The main compound (estimated ~449 g/mol) is heavier than most analogs, which could affect solubility and bioavailability. Bromine in adds significant mass (442.3 g/mol), while fluorine in minimizes weight increases.

Biological Activity

The compound 1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione represents a novel class of biologically active molecules with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, in vitro evaluations, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by the presence of a naphthalenesulfonyl group linked to a piperidine moiety and an imidazolidine dione structure. The compound's unique structural features contribute to its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Naphthalenesulfonamide : The naphthalene sulfonyl group is introduced to the piperidine backbone.

- Imidazolidine Dione Formation : The final step involves cyclization and formation of the imidazolidine ring.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. The mechanism of action appears to involve:

- Inhibition of Cell Proliferation : The compound significantly reduces cell viability in a dose-dependent manner.

- Induction of Apoptosis : Flow cytometry assays indicate increased apoptotic cell populations upon treatment with the compound.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| PC3 | 12.8 | Cell cycle arrest |

Neuroprotective Effects

Preliminary research suggests that this compound may also exhibit neuroprotective properties. In models of neurodegeneration, it has shown potential in reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Study 1: In Vitro Evaluation

A study investigated the cytotoxic effects of the compound on MCF-7 and PC3 cell lines using MTT assays. Results indicated significant cytotoxicity with IC50 values below 20 µM for both cell lines, suggesting a strong potential for further development as an anticancer agent .

Study 2: Mechanistic Insights

Another research focused on elucidating the mechanism by which the compound induces apoptosis in cancer cells. The study utilized Western blotting to assess changes in apoptosis-related proteins (e.g., caspase activation). Results confirmed that treatment with the compound led to increased levels of active caspases .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, and what critical intermediates are involved?

The synthesis typically involves multi-step reactions, starting with sulfonylation of a piperidine precursor using naphthalene-1-sulfonyl chloride, followed by coupling with a phenyl-substituted imidazolidine-2,4-dione moiety. Key intermediates include the sulfonylated piperidine derivative and the imidazolidine-2,4-dione scaffold. Reaction optimization often requires anhydrous conditions and catalysts like triethylamine for sulfonylation .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure, and how are spectral contradictions resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) and High-Resolution Mass Spectrometry (HRMS) are standard. Discrepancies in spectral data (e.g., overlapping proton signals in the piperidine or naphthalene regions) can be resolved via deuterated solvent shifts or X-ray crystallography for unambiguous stereochemical assignment .

Q. What in vitro assays are recommended for preliminary screening of its biological activity?

Enzyme inhibition assays (e.g., kinase or protease panels) and cell viability assays (MTT/XTT) using cancer or bacterial cell lines are common. Structural analogs with piperidine-sulfonyl groups have shown activity against tyrosine kinases and microbial targets, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction yields and stereochemical control during synthesis?

Density Functional Theory (DFT) calculations can predict transition states for sulfonylation or cyclization steps, identifying steric/electronic barriers. Molecular dynamics simulations may refine solvent effects or catalyst interactions, as demonstrated in reaction design frameworks like ICReDD’s quantum chemical workflows .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies include:

- Solubility enhancement : Co-solvent systems (DMSO/PEG) or prodrug derivatization.

- Metabolic profiling : LC-MS/MS to identify unstable metabolites and guide structural modifications (e.g., fluorination of the naphthalene ring) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

Prioritize modular substitutions:

- Piperidine ring : Vary substituents at C-4 to alter steric bulk.

- Sulfonyl group : Replace naphthalene with substituted aryl/heteroaryl groups.

- Imidazolidine core : Modify the 3-phenyl group to assess electronic effects. Use a combinatorial library approach with high-throughput screening, as seen in analogous imidazolidine derivatives .

Q. What advanced techniques validate target engagement in complex biological systems?

- Cellular thermal shift assays (CETSA) : Confirm binding to putative targets (e.g., kinases) by measuring protein stability shifts.

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink and identify bound proteins via pull-down/MS .

Methodological Challenges and Solutions

Q. How can researchers resolve low solubility issues impacting in vivo efficacy studies?

- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability.

- Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility, as applied to sulfonamide-containing drugs .

Q. What experimental and computational tools reconcile conflicting crystallographic and NMR data for this compound?

- Dynamic NMR : Probe conformational flexibility in solution (e.g., piperidine ring puckering).

- SC-XRD (Single-Crystal X-Ray Diffraction) : Resolve absolute configuration and compare with solution-phase structures .

Q. How do researchers design robust controls to distinguish off-target effects in mechanistic studies?

- Isozyme-selective inhibitors : Use known inhibitors (e.g., staurosporine for kinases) as comparators.

- CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.